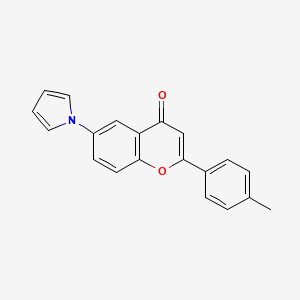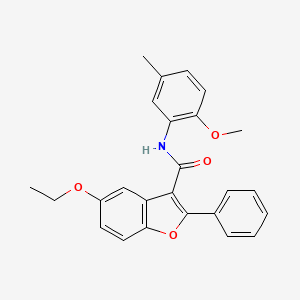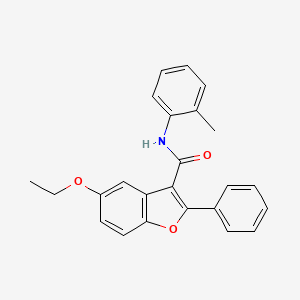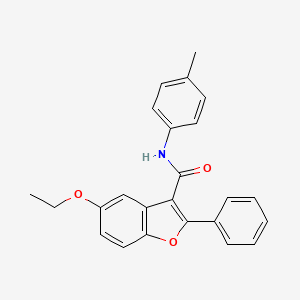
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide (BMBC) is an organic compound with a variety of applications in scientific research. It is a valuable chemical reagent in the synthesis of other compounds, and it has been studied for its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide has been studied for its potential to act as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been used in the synthesis of other compounds, such as those used in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, such as cyclin-dependent kinases and transcription factors. It is also thought to interfere with the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide have not yet been fully studied. However, it has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to act as a therapeutic agent. However, there are some limitations to its use, such as its potential toxicity and the need for careful control of reaction conditions in order to obtain a high yield.
Orientations Futures
Future research on 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine its potential applications in the treatment of various diseases. Other potential future directions include the development of novel synthetic methods for the synthesis of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide, as well as the exploration of its potential to be used as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of benzyl bromide with 2-methylbenzofuran in the presence of a base, followed by the reaction of the resulting benzyloxy-2-methylbenzofuran with 2-methylbenzoyl chloride in the presence of a base. The product is then purified by recrystallization. This method is simple and efficient, but it requires careful control of the reaction conditions in order to obtain a high yield.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-16-8-6-7-11-21(16)25-24(26)23-17(2)28-22-13-12-19(14-20(22)23)27-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSXIRIDJSWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525124.png)




![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)
